![molecular formula C14H16N2O4 B14021596 Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (6-oxo-5-oxa-7-azaspiro[34]octan-2-YL)carbamate is a spirocyclic compound that has garnered interest in the fields of organic chemistry and medicinal chemistry This compound features a unique spirocyclic structure, which is known to impart distinct chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, which employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives. These products can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry .
Applications De Recherche Scientifique
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting or modulating their activity. The presence of the carbamate group further enhances its ability to form stable complexes with biological molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one: This compound features a similar spirocyclic structure but with different substituents, leading to distinct chemical properties.
Oxa-spirocycles: A class of compounds that includes various spirocyclic molecules with oxygen atoms incorporated into the ring system.
Uniqueness
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate stands out due to its unique combination of a spirocyclic structure with both oxygen and nitrogen atoms. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H16N2O4 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
benzyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C14H16N2O4/c17-12-15-9-14(20-12)6-11(7-14)16-13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)(H,16,18) |
Clé InChI |
GNJBJEBNNGYTCG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CNC(=O)O2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


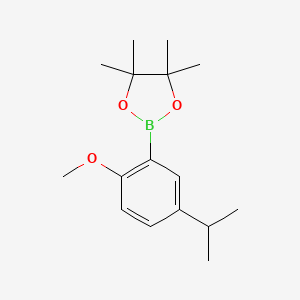
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)

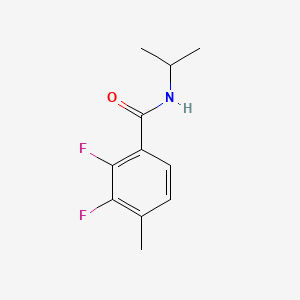
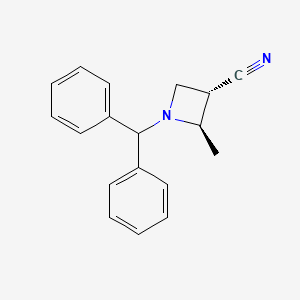
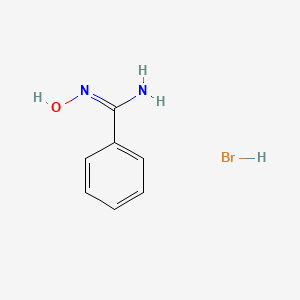
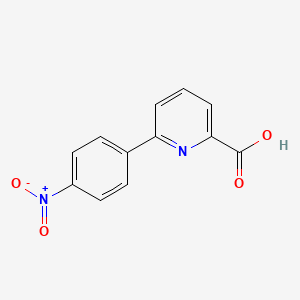
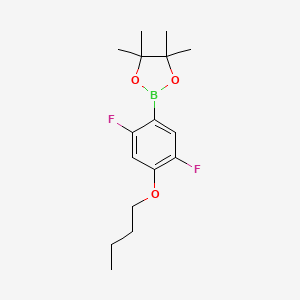
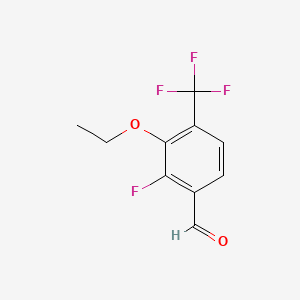
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
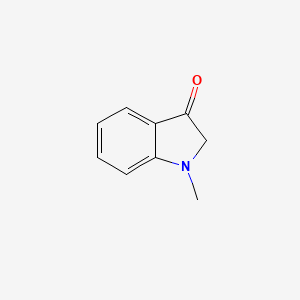
![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)


